molecular formula C5H2BrClFNO2S B14835741 6-Bromo-4-fluoropyridine-2-sulfonyl chloride

6-Bromo-4-fluoropyridine-2-sulfonyl chloride

Cat. No.: B14835741
M. Wt: 274.50 g/mol
InChI Key: XTZKFDZTHUAVRO-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.50 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromopyridine-2-sulfonyl fluoride with a fluorinating agent under controlled conditions . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Bromo-4-fluoropyridine-2-sulfonyl chloride may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

6-Bromo-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine and fluorine atoms on the pyridine ring can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-fluoropyridine-2-sulfonyl chloride is unique due to the specific positioning of the bromine, fluorine, and sulfonyl chloride groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C5H2BrClFNO2S

Molecular Weight

274.50 g/mol

IUPAC Name

6-bromo-4-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H

InChI Key

XTZKFDZTHUAVRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Br)F

Origin of Product

United States

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